![molecular formula C15H20N2 B225400 N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine](/img/structure/B225400.png)
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
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Overview
Description
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine, commonly known as DMAP, is a widely used organic compound in scientific research. It is a tertiary amine that is commonly used as a catalyst in organic synthesis reactions. DMAP has a unique structure that makes it an effective catalyst in a wide range of reactions.
Mechanism of Action
The mechanism of action of DMAP as a catalyst is based on its ability to act as a nucleophilic catalyst. In this role, DMAP can activate the carbonyl group of an ester or amide, making it more susceptible to nucleophilic attack. DMAP can also act as a base, which can facilitate the formation of a leaving group.
Biochemical and physiological effects:
DMAP has no known biochemical or physiological effects. It is not used as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
DMAP has several advantages as a catalyst in organic synthesis reactions. It is highly effective, selective, and easy to use. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations. It can be toxic and must be handled with care. In addition, DMAP can be sensitive to air and moisture, which can affect its catalytic activity.
Future Directions
There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of complex natural products. Finally, there is interest in the development of new catalysts that are more efficient and selective than DMAP.
Synthesis Methods
DMAP can be synthesized by reacting naphthalene with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
Scientific Research Applications
DMAP is widely used as a catalyst in organic synthesis reactions. It is particularly useful in the synthesis of esters, amides, and peptides. DMAP is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, DMAP is used in the analysis of biological samples, such as amino acids and nucleotides.
properties
Product Name |
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N-methyl-N//'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,16-17H,5,10-12H2,1H3 |
InChI Key |
UEMRMBZEACOTEH-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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